molecular formula C21H19N5O B10994113 N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B10994113
M. Wt: 357.4 g/mol
InChI Key: LTDQOBRLIUDSLC-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety linked to a benzamide structure, which is further substituted with a pyrimidinyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl linker.

    Formation of the Benzamide Structure: The intermediate product is then coupled with 4-aminobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.

    Introduction of the Pyrimidinyl Group: Finally, the pyrimidinyl group is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C21H19N5O/c27-20(22-13-15-26-14-10-16-4-1-2-5-19(16)26)17-6-8-18(9-7-17)25-21-23-11-3-12-24-21/h1-12,14H,13,15H2,(H,22,27)(H,23,24,25)

InChI Key

LTDQOBRLIUDSLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4

Origin of Product

United States

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